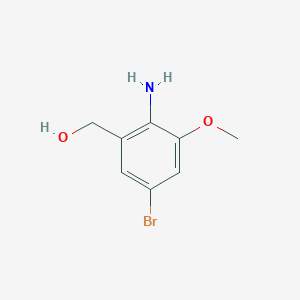

(2-Amino-5-bromo-3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-bromo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNIDQXQUBJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674302 | |

| Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-12-8 | |

| Record name | 2-Amino-5-bromo-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-5-bromo-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry

Foreword: Unveiling a Key Synthetic Intermediate

(2-Amino-5-bromo-3-methoxyphenyl)methanol, a polysubstituted aniline derivative, represents a pivotal building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. Its unique arrangement of amino, bromo, methoxy, and hydroxymethyl functional groups offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a stable solid at room temperature, whose core identity is defined by the following identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 953039-12-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 232.08 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically offered at ≥95% | [3] |

While extensive experimental data on its physicochemical properties such as melting point, boiling point, and solubility are not widely published, its structure suggests moderate polarity. The presence of amino and hydroxyl groups allows for hydrogen bonding, indicating potential solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Strategic Synthesis: A Proposed Experimental Protocol

Proposed Retrosynthetic Analysis:

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Nitration of 3-Methoxy-5-bromobenzoic acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3-methoxy-5-bromobenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-nitro-3-methoxy-5-bromobenzoic acid.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-nitro-3-methoxy-5-bromobenzoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for instance, iron powder or tin(II) chloride.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture and filter to remove the metal residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-3-methoxybenzoic acid.

Step 3: Reduction of the Carboxylic Acid

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the 2-amino-5-bromo-3-methoxybenzoic acid from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amino Protons (-NH₂): A broad singlet in the region of δ 3.5-5.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including carbons attached to the amino, bromo, methoxy, and hydroxymethyl groups.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

IR Spectroscopy (Predicted):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol and amine).

-

N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ (primary amine).

-

C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1250 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry (Predicted):

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Reactivity and Potential in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a valuable scaffold in medicinal chemistry.

Caption: Reactivity profile of this compound.

-

Amino Group: The primary amino group is nucleophilic and can readily undergo acylation to form amides, sulfonamides, or participate in reductive amination. It can also be diazotized and converted into a variety of other functional groups.

-

Bromo Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This reactivity is crucial for building molecular complexity.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for functionalization. It can also be converted into esters or ethers.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions if required.

Potential Applications in Medicinal Chemistry:

While specific biological activities of this compound are not extensively documented, the structural motif is present in various classes of biologically active compounds. The 2-aminobenzyl alcohol scaffold is a known precursor for the synthesis of quinolines and quinazolines, which are privileged structures in medicinal chemistry with a wide range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[6]

The presence of a bromine atom can also enhance the binding affinity of a molecule to its biological target and can be a site for metabolic modification. Therefore, this compound serves as an excellent starting material for the generation of libraries of diverse small molecules for high-throughput screening in drug discovery programs.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its strategic importance as a synthetic intermediate is clear. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- This compound | CAS 953039-12-8. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-amino-5-bromo-3-methoxyphenyl-methanol-953039-12-8

- This compound. Clinivex. URL: https://www.clinivex.com/products/2-amino-5-bromo-3-methoxyphenyl-methanol

- This compound, 95% Purity. A2B Chem. URL: https://www.a2bchem.com/product/953039-12-8

- 953039-12-8 | this compound. Apollo Scientific. URL: https://www.apolloscientific.co.uk/cas/953039-12-8

- This compound CAS#: 953039-12-8. ChemWhat. URL: https://www.

- (2-Amino-5-bromophenyl)methanol | 20712-12-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a194142

- (2-Amino-3-methoxyphenyl)methanol. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/592703

- SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.thermofisher.com/msds/

- 2173075-90-4|(2-Amino-3-bromo-5-methoxyphenyl)methanol. BLDpharm. URL: https://www.bldpharm.com/products/2173075-90-4.html

- (2-Amino-5-methoxyphenyl)methanol. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13756678

- (2-Amino-5-bromo-3-methoxyphenyl)-phenylmethanone. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/177734373

- Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Journal of Agricultural and Food Chemistry. URL: https://pubs.acs.org/journal/jafcau

- KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol. ResearchGate. URL: https://www.researchgate.net/publication/378452441_KOH-promoted_three-component_reaction_of_2-aminobenzyl_alcohol_aliphatic_ketones_and_DMSO_An_unexpected_synthesis_of_quinolines

- Supporting Information. The Royal Society of Chemistry. URL: https://www.rsc.

- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Benchchem. URL: https://www.benchchem.com/comparative-guide-2-amino-5-bromo-4-methylpyridine-chloro-analog

- Methanol Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=A412-4

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences. URL: https://ijps.uobaghdad.edu.iq/

- 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol. Benchchem. URL: https://www.benchchem.com/product/BCHM000185

- 1417565-40-2|(2-Amino-5-bromo-3-methylphenyl)methanol. BLDpharm. URL: https://www.bldpharm.com/products/1417565-40-2.html

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. URL: https://link.springer.com/journal/10593

- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine. Benchchem. URL: https://www.benchchem.com/reactivity-face-off-2-amino-5-bromo-4-methylpyridine

- Methanol - SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/

- Synthesis of 2-Amino-5-bromopyridine. ResearchGate. URL: https://www.researchgate.net/publication/257385938_Synthesis_of_2-Amino-5-bromopyridine

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33994555/

- This compound. R&D Mate. URL: https://www.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. URL: https://www.atlantis-press.com/proceedings/icmset-19/125918739

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. URL: https://www.mdpi.com/1422-8599/2018/3/M1001

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7923485/

- SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. URL: https://www.rsc.

- An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Benchchem. URL: https://www.benchchem.com/in-depth-technical-guide-2-amino-5-methoxymethyl-phenol

- Green methodologies for the synthesis of 2-aminothiophene. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9422321/

- 2-Amino-5-bromo-3-nitropyridine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138878

Sources

An In-Depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Amino-5-bromo-3-methoxyphenyl)methanol, a valuable building block in synthetic organic chemistry and medicinal chemistry. The guide details its physicochemical properties, outlines a reliable synthetic route, and provides a thorough characterization using modern analytical techniques. Furthermore, it explores the compound's potential applications in drug discovery, drawing upon the significance of its structural motifs—the brominated aromatic ring and the aminobenzyl alcohol moiety. This document serves as a crucial resource for researchers aiming to leverage this compound in the development of novel therapeutics and functional materials.

Introduction: Unveiling a Versatile Chemical Scaffold

This compound is a substituted aromatic compound whose structural features make it a molecule of significant interest in the field of chemical synthesis and drug discovery. The presence of an amino group, a hydroxyl group, a bromine atom, and a methoxy group on a benzene ring provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures.

The aminobenzyl alcohol core is a well-established pharmacophore found in numerous biologically active compounds. This functional group arrangement can participate in various biological interactions, including hydrogen bonding and salt formation, which are crucial for drug-receptor binding.[1] Moreover, the introduction of a bromine atom onto the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromination can enhance binding affinity to target proteins, improve metabolic stability, and increase the duration of a drug's action.[2][3]

This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | [4] |

| CAS Number | 953039-12-8 | [5] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically available at ≥95% | [4] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process starting from the commercially available 2-amino-3-methoxybenzoic acid. This pathway involves an electrophilic bromination followed by a reduction of the carboxylic acid.

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid

The first step involves the regioselective bromination of 2-amino-3-methoxybenzoic acid. The amino and methoxy groups are ortho, para-directing, and the position para to the amino group is the most activated for electrophilic substitution.

Caption: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.

Protocol:

-

Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).

-

To this solution, add N-bromosuccinimide (NBS) (1.0 eq.).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product can be collected by filtration and washed with dichloromethane to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.[1]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine in a controlled manner, minimizing side reactions.

-

Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is relatively inert and dissolves the starting material. The product is less soluble in DCM, facilitating its isolation by filtration.

Step 2: Reduction to this compound

The second step is the reduction of the carboxylic acid group of 2-amino-5-bromo-3-methoxybenzoic acid to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Caption: Reduction to this compound.

Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Dissolve 2-amino-5-bromo-3-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous sodium hydroxide solution and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. Its use is necessary as milder reducing agents like sodium borohydride are generally ineffective for this transformation.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for safety and to ensure the efficiency of the reduction.

-

Careful Quenching: The quenching procedure must be performed slowly and at low temperatures to control the exothermic reaction between excess LiAlH₄ and water.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds allows for a reliable characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol, the amino protons, the hydroxyl proton, and the methoxy protons.

-

Aromatic Protons: Two singlets or doublets with small coupling constants are expected in the aromatic region (δ 6.5-7.5 ppm).

-

Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-5.0 ppm), and its chemical shift is concentration and solvent dependent.

-

Hydroxyl Proton (-OH): A broad singlet, also variable in chemical shift (δ 1.5-3.0 ppm), which will exchange with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the bromine will be shifted to a higher field compared to the others.

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present.

-

O-H Stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 231 and 233, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), and the benzylic cleavage to form a stable benzylic cation.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds, which are of great importance in medicinal chemistry.

Synthesis of N-Heterocycles

2-Aminobenzyl alcohols are valuable precursors for the synthesis of quinolines, quinazolines, and other N-fused heterocycles.[4][6] These scaffolds are present in a multitude of approved drugs with diverse therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory agents. The amino and hydroxyl groups of this compound can participate in condensation reactions with various carbonyl compounds to construct these heterocyclic systems.

Caption: Application in the synthesis of N-heterocycles.

Role of the Bromo and Methoxy Substituents

The bromine atom serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the biological activity of the resulting molecules. The methoxy group, through its electron-donating effect, can influence the reactivity of the aromatic ring and also serve as a potential metabolic site.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block with significant potential in organic synthesis and drug discovery. Its multifaceted functionality allows for the creation of diverse molecular libraries, particularly for the synthesis of biologically active heterocyclic compounds. The synthetic route outlined in this guide provides a reliable method for its preparation, and the predicted analytical data serves as a valuable reference for its characterization. As research in medicinal chemistry continues to evolve, the utility of such versatile scaffolds will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

- American Elements. This compound.

- ChemWhat. This compound.

- Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design.

- Tethys Chemical. (2023). The Role of Bromine in Modern Pharmaceuticals.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Aminobenzyl Alcohol: Chemical Properties and Their Impact on Key Industrial Applications.

- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- ResearchGate. (2024). KOH‐promoted three‐component reaction of 2‐aminobenzyl alcohol,...

Sources

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

(2-Amino-5-bromo-3-methoxyphenyl)methanol, identified by the CAS Number 953039-12-8, is a substituted aromatic alcohol.[1][2][3][4] Its structure features a benzene ring substituted with an amino group, a bromine atom, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 953039-12-8 | [1][3][4] |

| Molecular Formula | C8H10BrNO2 | [1][4] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from related compounds |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

Synthetic Scheme:

Figure 2: Proposed synthesis of this compound.

Detailed Protocol:

Step 1: Bromination of 2-Amino-3-methoxyphenol

-

Dissolve 2-amino-3-methoxyphenol in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-3-methoxyphenol.

Causality: The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. The para position to the amino group is sterically less hindered and electronically favored for bromination.

Step 2: Formylation of 2-Amino-5-bromo-3-methoxyphenol

-

To a solution of 2-amino-5-bromo-3-methoxyphenol in a suitable solvent (e.g., ethanol/water), add a strong base like sodium hydroxide.

-

Heat the mixture and add chloroform dropwise.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product, 2-amino-5-bromo-3-methoxybenzaldehyde, with an organic solvent.

-

Purify the product by column chromatography.

Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The phenoxide ion, formed in the presence of a strong base, is highly activated towards electrophilic attack by dichlorocarbene, which is generated in situ from chloroform and base.

Step 3: Reduction of 2-Amino-5-bromo-3-methoxybenzaldehyde

-

Dissolve the 2-amino-5-bromo-3-methoxybenzaldehyde in methanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH4) portion-wise.

-

Stir the reaction at room temperature until the aldehyde is completely reduced (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or other functional groups present in the molecule.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for this compound based on the analysis of structurally related compounds.[5][6][7][8][9]

Predicted Spectroscopic Data:

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ ~7.0-7.5 (Ar-H, 2H), ~4.5 (s, 2H, -CH₂OH), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃), ~2.0 (t, 1H, -OH) |

| ¹³C NMR | δ ~150-160 (C-O), ~140-150 (C-N), ~110-130 (Ar-C), ~100-110 (C-Br), ~60-65 (-CH₂OH), ~55-60 (-OCH₃) |

| IR (cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~3000-2800 (C-H stretching), ~1600-1450 (C=C aromatic stretching), ~1250-1000 (C-O stretching) |

| Mass Spec (m/z) | Predicted [M]+ at ~231 and ~233 (due to bromine isotopes) |

Applications in Research and Drug Development

Substituted 2-aminobenzyl alcohols are versatile intermediates in organic synthesis and medicinal chemistry.[10][11][12][13][14] The unique combination of functional groups in this compound makes it a promising scaffold for the synthesis of various heterocyclic compounds and as a fragment in drug discovery programs.

Potential Applications Workflow:

Figure 3: Potential workflow for the application of this compound in drug discovery.

-

Synthesis of Heterocycles: The amino and alcohol functionalities can participate in cyclization reactions to form various heterocyclic systems, such as quinolines and benzoxazines, which are prevalent in many biologically active compounds.[12]

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The bromine atom provides a handle for further synthetic elaboration and can enhance binding affinity.[15]

-

Medicinal Chemistry Scaffolding: The substituted phenyl ring can act as a central scaffold for the development of new therapeutic agents. The different functional groups allow for systematic modifications to explore structure-activity relationships (SAR).

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted characterization data, and potential applications. As a versatile building block, it warrants further investigation for the development of novel chemical entities with potential therapeutic value.

References

- The Royal Society of Chemistry. (2021). Supporting Information.

- The Royal Society of Chemistry. Supporting information for.

- ResearchGate. 13 C NMR spectrum of compound 5.

- PubChem. (2-Amino-3-methoxyphenyl)methanol.

- PubChem. (2-Amino-5-bromo-3-methoxyphenyl)-phenylmethanone.

- The Royal Society of Chemistry. Supporting Information.

- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- The Royal Society of Chemistry. Supplementary Information.

- PubChem. (2-Bromo-5-methoxyphenyl)methanol.

- Beilstein Journals. Supplementary Information.

- ResearchGate. Observed and calculated IR spectrum of 2-amino-5-....

- Stereoelectronics. (2021). Drug design principles.

- Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines.

- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives.

- ResearchGate. In‐catalyzed reaction of 2‐aminobenzyl alcohols with 2,3‐disubstituted indoles.

- National Institutes of Health. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.

- National Institutes of Health. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics.

- SpectraBase. 2-Amino-5-bromobenzyl alcohol.

- SpectraBase. 2-Amino-5-bromobenzyl alcohol - Optional[FTIR] - Spectrum.

- SpectraBase. 2-(3-BROMO-5-FLUORO-2-METHOXYPHENYL)-NICOTINIC_ACID - Optional[13C NMR].

- SpectraBase. (5-Bromo-2-methoxyphenyl)methanol - Optional[ATR-IR] - Spectrum.

- PubChem. (2-Amino-5-methoxyphenyl)methanol.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. rsc.org [rsc.org]

- 3. rndmate.com [rndmate.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. stereoelectronics.org [stereoelectronics.org]

- 12. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-5-bromo-3-methoxyphenyl)methanol, a key building block in modern medicinal chemistry. Drawing upon established analytical principles and data from closely related structural analogs, this document offers both established data and predictive insights to empower researchers in their synthetic and drug development endeavors.

Introduction: The Significance of Substituted Aminobenzyl Alcohols

This compound belongs to a class of substituted aminobenzyl alcohols that are of significant interest in the synthesis of novel therapeutic agents. The unique arrangement of the amino, bromo, and methoxy functionalities on the phenyl ring, coupled with the reactive hydroxymethyl group, provides a versatile scaffold for creating diverse molecular libraries. The interplay of these substituents influences the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity in larger molecular constructs. Understanding the core physical properties of this reagent is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the public domain. However, based on supplier information and analysis of structurally similar compounds, we can establish a reliable profile.

| Property | Value/Information | Source/Rationale |

| Chemical Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| CAS Number | 953039-12-8 | [1] |

| Appearance | Tan solid | Based on supplier data. |

| Melting Point | Not available. Predicted to be in the range of 100-130 °C. | The related compound, 2-Amino-5-bromobenzyl alcohol, has a melting point of 112-113 °C. The introduction of a methoxy group may slightly alter the crystal lattice and intermolecular interactions, but a similar range is expected. |

| Boiling Point | Not available. | Due to its solid nature and potential for decomposition at high temperatures, distillation is not a standard method of purification. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in nonpolar solvents like hexanes is expected. | The presence of the amino and hydroxyl groups suggests a polar nature, favoring solubility in polar solvents.[2] |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants of the two aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide key information on the carbon skeleton. Distinct signals are expected for the two aromatic carbons bearing protons, the four quaternary aromatic carbons, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.

-

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1250 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols: Synthesis and Characterization

The following section details a predictive, yet experimentally sound, protocol for the synthesis and characterization of this compound. This protocol is adapted from a well-documented procedure for the synthesis of the closely related 2-Amino-5-bromobenzyl alcohol.[3]

Synthesis of this compound via Reduction

The most direct synthetic route to the target compound is the reduction of the corresponding carboxylic acid, 2-amino-5-bromo-3-methoxybenzoic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-bromo-3-methoxybenzoic acid (1.0 eq) and dry tetrahydrofuran (THF).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Reducing Agent: Prepare a solution of lithium aluminum hydride (LiAlH₄) (2.5 eq) in dry THF and add it dropwise to the cooled suspension via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Analytical Characterization Workflow

Diagram of the Characterization Workflow

Caption: Analytical workflow for structural confirmation and purity assessment.

Methodologies:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze a dilute solution of the sample by High-Resolution Mass Spectrometry (HRMS) using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass and isotopic pattern.

-

Melting Point Determination: Measure the melting point of the purified, dry solid using a calibrated melting point apparatus.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for structurally similar compounds, this substance may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2]

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. This guide has provided a consolidated overview of its known and predicted physical properties, along with detailed, actionable protocols for its synthesis and characterization. By leveraging the principles of analogy and standard analytical workflows, researchers can confidently incorporate this versatile molecule into their research and development pipelines.

References

- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.

- PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol.

- AKos Consulting & Solutions. (n.d.). This compound, 95% Purity, C8H10BrNO2, 1 gram.

- Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.

- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.

- USGS Publications Warehouse. (2023, February 25). Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts.

Sources

(2-Amino-5-bromo-3-methoxyphenyl)methanol chemical properties

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis, characterization, reactivity, and applications, grounding all claims in established scientific principles and validated methodologies.

Core Physicochemical Properties

This compound is a substituted benzyl alcohol derivative. Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a primary alcohol—makes it a versatile building block for synthesizing more complex molecular architectures.[1] The physical and chemical identity of this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 953039-12-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 232.07 g/mol | [2] |

| Synonyms | (2-Amino-5-Bromo-3-Methoxy-Phenyl)Methanol | [2][3] |

| Physical Form | Solid (inferred from analogous compounds) | [5] |

| Purity | Typically available at ≥95% | [2] |

| Storage | Recommended: 2-8°C, sealed in dry, dark place | [5] |

Synthesis and Purification

The most direct and common synthetic route to this compound is through the chemoselective reduction of its corresponding aldehyde precursor, 2-Amino-5-bromo-3-methoxybenzaldehyde. This transformation is a cornerstone of synthetic organic chemistry.

Causality of Method Selection

The reduction of an aldehyde to a primary alcohol is a fundamental process. The choice of reducing agent is critical to ensure selectivity and high yield.

-

Sodium Borohydride (NaBH₄): This reagent is selected for its mild nature and excellent chemoselectivity. It readily reduces aldehydes and ketones while typically leaving other functional groups, such as esters or amides, intact. Its operational simplicity and safety profile make it ideal for this transformation.

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can also be used.[6] However, its high reactivity requires strictly anhydrous conditions and careful handling. For a substrate lacking other reducible groups besides the target aldehyde, NaBH₄ is the more prudent and efficient choice.

The synthesis workflow is visualized below.

Caption: Synthetic workflow for the reduction of the benzaldehyde precursor.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for similar reductions.[6][7]

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Amino-5-bromo-3-methoxybenzaldehyde (1.0 eq).[8] Dissolve the aldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise to the stirred solution. The gradual addition prevents excessive gas evolution and temperature spikes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or water until gas evolution ceases.

-

Extraction: Remove the organic solvent via rotary evaporation. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the analytically pure this compound.[6]

Spectral Characterization

Confirming the structure and purity of the synthesized molecule is paramount. The following spectral data are predicted based on the compound's functional groups and analysis of analogous structures.[6]

-

¹H NMR:

-

Aromatic Protons: Two singlets or doublets are expected in the aromatic region (~6.5-7.5 ppm).

-

Benzylic Protons (-CH₂OH): A singlet or doublet around 4.5-4.7 ppm.

-

Alcohol Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Amine Protons (-NH₂): A broad singlet around 4.0-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Approximately 8 distinct carbon signals are expected.

-

-CH₂OH: ~60-65 ppm.

-

-OCH₃: ~55-60 ppm.

-

Aromatic Carbons: Six signals in the ~110-150 ppm range, including carbons attached to bromine, nitrogen, and oxygen, which will have characteristic shifts.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹.

-

C-O Stretch: A strong band around 1000-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 231 and 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Reactivity and Stability

The utility of this compound as a building block stems from the distinct reactivity of its functional groups.

-

Stability: The compound is generally stable under standard laboratory conditions. However, like many aminobenzyl alcohols, it can be sensitive to oxidation and light over long-term storage. Degradation may involve the oxidation of the alcohol to the aldehyde or the amine to colored impurities. Therefore, storage under an inert atmosphere, refrigerated, and protected from light is recommended to maintain its integrity.[5][9]

-

Reactivity: The molecule offers three primary sites for chemical modification, making it a highly valuable intermediate.

Caption: Key reactive sites on the this compound scaffold.

-

Amino Group: The nucleophilic amine can readily undergo acylation to form amides, alkylation, or serve as a directing group in further aromatic substitutions.

-

Bromine Atom: The C-Br bond is a powerful handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups.

-

Hydroxyl Group: The primary alcohol can be oxidized back to the aldehyde, esterified with carboxylic acids, or converted into an ether, providing another avenue for structural diversification.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for constructing complex, biologically active molecules.[1]

-

Scaffold for Medicinal Chemistry: Substituted phenyl rings are privileged structures in pharmacology. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to generate libraries of new chemical entities for screening. The specific substitution pattern may be designed to mimic known pharmacophores or to explore new chemical space.

-

Probing Structure-Activity Relationships (SAR): In drug development, understanding SAR is key to optimizing a lead compound. The methoxy, bromo, and amino groups on this molecule can be systematically modified. For example, deleting or moving the methoxy groups can have a profound impact on receptor binding affinity, as seen in studies of serotonin 5-HT₂A receptor agonists.[10] Similarly, replacing the bromine via cross-coupling allows for the exploration of how different substituents at that position affect biological activity.

-

Synthesis of Heterocycles: The vicinal amino and hydroxymethyl groups can be used as precursors for the synthesis of various fused heterocyclic systems, which are prevalent in many approved drugs.

Safety and Handling

This compound is a research chemical and should be handled with appropriate care in a laboratory setting.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazard Profile: While specific toxicity data is not available, analogous compounds are associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][8] It is prudent to treat this compound with similar precautions.

References

- This compound, 95% Purity, C8H10BrNO2, 1 gram. (n.d.). AFEW Chemicals.

- This compound CAS#: 953039-12-8 • ChemWhat. (n.d.).

- (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703 - PubChem. (n.d.).

- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.).

- (2-Amino-5-bromo-3-methoxyphenyl)-phenylmethanone | C14H12BrNO2 - PubChem. (n.d.).

- KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde - Google Patents. (n.d.).

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Science Publishers.

- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (n.d.). Mol-Instincts.

- Alpha-trialkylsilyl amino acid stability - PubMed. (2005).

- Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr) 3 and boron tri-secondary butoxide, B(O-s-Bu) 3 as catalysts - ResearchGate. (n.d.).

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016).

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. (n.d.).

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (n.d.).

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. rndmate.com [rndmate.com]

- 5. (2-Amino-5-bromophenyl)methanol | 20712-12-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benthamopen.com [benthamopen.com]

- 8. achmem.com [achmem.com]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: Synthesis, Properties, and Applications

Introduction

(2-Amino-5-bromo-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block for medicinal chemists and drug development professionals. Its unique trifunctional substitution pattern—comprising an activating amino group, a synthetically versatile bromine atom, and a methoxy group on a benzyl alcohol scaffold—offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and potential applications in the landscape of modern drug discovery.

The structural identifiers for this compound are:

-

Canonical SMILES: COC1=CC(Br)=CC(CO)=C1N

-

CAS Number: 953039-12-8[1]

-

Molecular Formula: C₈H₁₀BrNO₂[2]

-

Molecular Weight: 232.08 g/mol [2]

Below is the two-dimensional structure of this compound:

Caption: 2D structure of this compound.

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the selective reduction of its corresponding aldehyde, 2-Amino-5-bromo-3-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure the chemoselective reduction of the aldehyde in the presence of other functional groups.

While lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, a milder reagent such as sodium borohydride (NaBH₄) is often preferred for its operational simplicity and enhanced safety profile, particularly in the reduction of aldehydes and ketones. The following protocol is based on established methodologies for the reduction of aromatic aldehydes.

Experimental Protocol: Reduction of 2-Amino-5-bromo-3-methoxybenzaldehyde

Materials:

-

2-Amino-5-bromo-3-methoxybenzaldehyde (CAS: 205533-21-7)[3]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-Amino-5-bromo-3-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask, coole to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the resulting aqueous residue with dichloromethane. Extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂ | [2] |

| Molecular Weight | 232.08 g/mol | [2] |

| Physical State | Solid | [2] |

| Boiling Point | 346.5 ± 37.0 °C (Predicted) | [4] |

| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.98 ± 0.10 (Predicted) | [4] |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the alcohol proton, the methoxy protons, and the amine protons. The aromatic protons will likely appear as doublets or singlets in the aromatic region, with coupling constants indicative of their substitution pattern. The methylene protons adjacent to the hydroxyl group would appear as a singlet, and the methoxy protons as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and the methoxy group around 2850-3100 cm⁻¹, and C-O stretching around 1000-1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its four functional groups: the primary alcohol, the aromatic amine, the aryl bromide, and the methoxy ether.

-

Alcohol: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an alkyl halide.

-

Amine: The amino group is nucleophilic and can be acylated, alkylated, or undergo diazotization followed by various transformations. It also acts as an activating group for electrophilic aromatic substitution.

-

Aryl Bromide: The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. The presence of the ortho-amino group can influence the reactivity in these transformations[5].

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

Stability and Storage:

The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[4]. It is incompatible with strong oxidizing agents.

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Development

Substituted benzyl alcohols and anilines are privileged scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

While specific applications of this exact molecule are not extensively documented in publicly available literature, the structural motifs it contains are present in a variety of biologically active compounds. The bromo-methoxyphenyl moiety is found in natural alkaloids with antibacterial, antifungal, and antitumor activities[6]. Benzamide analogues, which can be synthesized from the amino group, have shown potential as anticonvulsant agents[7]. Furthermore, the 2-aminothiophene scaffold, which shares some electronic similarities with the 2-aminophenol substructure, is a key component in a wide range of compounds with diverse pharmacological properties[8].

The bromine atom provides a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This enables the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.

Caption: Hypothetical workflow for the utilization of the scaffold in drug discovery.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Based on safety data for structurally related compounds, this molecule may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[3][9]. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

References

- This compound CAS#: 953039-12-8. ChemWhat.

- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264. doi:10.15227/orgsyn.088.0264

- This compound. HFC9755. H-F & C.

- (2-Amino-5-bromo-3-methoxyphenyl)-phenylmethanone | C14H12BrNO2. PubChem.

- González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1851.

- (2-Amino-3-methoxyphenyl)methanol | C8H11NO2. PubChem.

- CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. Google Patents.

- 2-Amino-5-bromobenzyl alcohol. SpectraBase.

- Schneider, A. E., & Gschrei, C. J. (2012). Bi(OTf)

- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 140, 566-579.

- KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde. Google Patents.

- (2-Amino-5-methoxyphenyl)methanol | C8H11NO2. PubChem.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. achmem.com [achmem.com]

- 4. (2-氨基-5-溴-3-甲氧基苯基)甲醇 | 953039-12-8 [m.chemicalbook.com]

- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 6. scielo.br [scielo.br]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of (2-Amino-5-bromo-3-methoxyphenyl)methanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Hazards: A Molecular Perspective

The potential hazards of (2-Amino-5-bromo-3-methoxyphenyl)methanol are best understood by dissecting its molecular structure. The presence of an amino group on the benzene ring suggests potential for skin and eye irritation, and possible sensitization. Aromatic amines as a class can have varying toxicological profiles, and caution is always warranted. The bromo- and methoxy-substituents can influence the molecule's reactivity and metabolic pathways, while the benzyl alcohol moiety points to potential irritation.

Based on data from analogous compounds, the following hazard classifications are anticipated:

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Physicochemical Characteristics and Stability

Understanding the physical and chemical properties of a compound is fundamental to its safe handling and storage. While experimental data for this compound is scarce, estimations based on its structure and data from similar compounds are provided below.

| Property | Anticipated Value/Information | Source/Rationale |

| CAS Number | 953039-12-8 | [3][4] |

| Molecular Formula | C8H10BrNO2 | [5] |

| Molecular Weight | ~232.07 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar structures |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | General best practice for chemical reagents[1] |

| Incompatible Materials | Strong oxidizing agents. | Common incompatibility for amino and alcohol functionalities[1] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide gas. | Expected thermal decomposition products[1] |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with research chemicals. The following handling and PPE guidelines are based on the anticipated hazards and are designed to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.

-

Ensure easy access to an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection:

-

Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.

-

A lab coat or other protective clothing should be worn to prevent skin exposure.

-

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

Caption: A typical workflow for the safe handling of chemical reagents.

Emergency Procedures: A Guide to First Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures

-

Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: For large spills, evacuate the area and prevent further leakage if it is safe to do so. Wear appropriate PPE and contain the spill.

The following decision tree provides a guide for responding to an accidental laboratory exposure.

Caption: A decision tree for emergency response to a chemical exposure.

Toxicological Profile: An Evidence-Based Inference

A definitive toxicological profile for this compound has not been established. However, by examining the toxicology of its constituent functional groups and related molecules, a precautionary approach can be adopted.

-

Aromatic Amines: This class of compounds exhibits a wide range of toxicities. Some are known to be skin sensitizers or have more severe systemic effects.

-

Brominated Aromatic Compounds: These can be persistent in the environment and may have toxic effects on aquatic life.

-

Benzyl Alcohols: Generally associated with skin and eye irritation.

Given the presence of these functionalities, it is prudent to treat this compound with a high degree of caution, assuming it to be a hazardous substance until proven otherwise through rigorous toxicological testing.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion

While a dedicated Safety Data Sheet for this compound is not currently available, a thorough analysis of its chemical structure and the known hazards of similar compounds provides a solid foundation for its safe handling in a research environment. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and being prepared for potential emergencies, researchers can work with this compound while minimizing risk. As with all research chemicals, it is imperative to treat this compound with respect and caution.

References

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025).

- PubChem. (n.d.). Compound summary for (2-Amino-5-methoxyphenyl)methanol.

- ChemWhat. (n.d.). This compound CAS#: 953039-12-8.

- PubChem. (n.d.). Compound summary for this compound.

Sources

(2-Amino-5-bromo-3-methoxyphenyl)methanol suppliers

An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol for Advanced Research and Drug Development

Abstract

This compound (CAS No. 953039-12-8) is a strategically important substituted aniline building block in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—an activating amino group, a bromine atom for metabolic stability or further coupling reactions, and a methoxy group influencing electronic properties and solubility—makes it a versatile scaffold for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, robust quality control methodologies, and a discussion of its application in the development of novel therapeutics, particularly in oncology and neuroscience. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research programs.